n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves the reaction of cyclopropylamine with 3,4-dimethylbenzyl chloride in the presence of a base, followed by the addition of glycine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by custom synthesis . The compound is then purified and packaged for research use .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclopropyl and benzyl groups on biological systems.
Medicine: Investigating potential therapeutic applications, although it is not used in clinical settings.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
n-Cyclopropyl-3,4-dimethylbenzylamine hydrochloride: Similar structure but different functional groups.
n-(3,4-Dimethylbenzyl)cyclopropylamine: Another related compound with similar properties.
Uniqueness
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is unique due to its specific combination of cyclopropyl and benzyl groups attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for research purposes .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[cyclopropyl-[(3,4-dimethylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(7-11(10)2)8-15(9-14(16)17)13-5-6-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) |
InChI Key |
YEBIGLDDRGQWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(CC(=O)O)C2CC2)C |
Origin of Product |
United States |
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